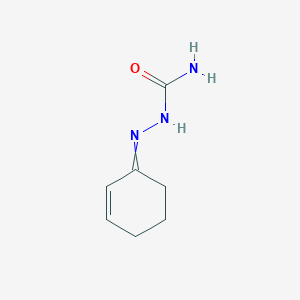![molecular formula C16H13N3OS B14722830 1,3,4-Thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl- CAS No. 6578-89-8](/img/structure/B14722830.png)
1,3,4-Thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl- is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Métodos De Preparación
The synthesis of 1,3,4-thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl- typically involves the reaction of 2-amino-5-phenyl-1,3,4-thiadiazole with 4-methoxybenzaldehyde under specific conditions. One common method is the microwave-assisted synthesis, which has been shown to be efficient and yields high purity products . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, under microwave irradiation. This method significantly reduces the reaction time compared to conventional heating methods.
Análisis De Reacciones Químicas
1,3,4-Thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkyl groups.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form Schiff bases.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has shown significant antimicrobial activity against various bacterial and fungal strains.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1,3,4-thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms . The compound’s anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparación Con Compuestos Similares
1,3,4-Thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl- can be compared with other similar compounds, such as:
2-Amino-1,3,4-thiadiazole: This compound has a similar thiadiazole ring but lacks the methoxyphenyl and phenyl substituents, resulting in different biological activities.
1,3,4-Thiadiazole-2-thiol: This compound contains a thiol group instead of an amino group, which imparts different chemical reactivity and biological properties.
1,3,4-Thiadiazole-5-carboxylic acid: This compound has a carboxylic acid group, making it more acidic and suitable for different applications.
The unique combination of the methoxyphenyl and phenyl substituents in 1,3,4-thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl- imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
6578-89-8 |
|---|---|
Fórmula molecular |
C16H13N3OS |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)methanimine |
InChI |
InChI=1S/C16H13N3OS/c1-20-14-9-7-12(8-10-14)11-17-16-19-18-15(21-16)13-5-3-2-4-6-13/h2-11H,1H3 |
Clave InChI |
CWODURUILVGTNW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C=NC2=NN=C(S2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



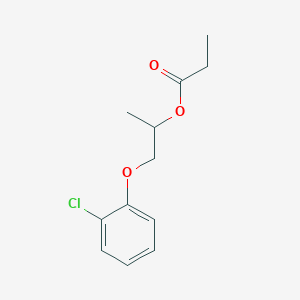



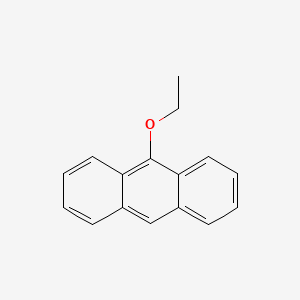
![3-(Methylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B14722777.png)
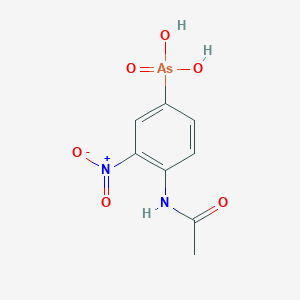

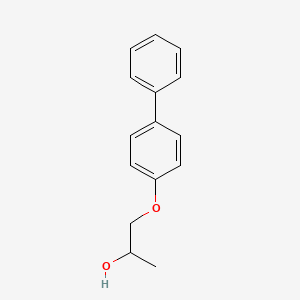

![4,6-Bis[(4-aminophenyl)diazenyl]benzene-1,3-diamine](/img/structure/B14722811.png)

